molecular formula C22H42N4O4S2 B15292460 3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide

Cat. No.: B15292460
M. Wt: 522.9 g/mol
InChI Key: RGFRNIXTJVTCKD-LHKBWEKZSA-N
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Description

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide is a complex organic compound characterized by multiple deuterium atoms and azolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide involves multiple steps, including the introduction of deuterium atoms and the formation of azolidine rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at specific positions on the azolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound for studying deuterium effects in organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme interactions.

    Medicine: Explored for its therapeutic potential due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms and azolidine rings play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide is unique due to its multiple deuterium atoms and azolidine rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H42N4O4S2

Molecular Weight

522.9 g/mol

IUPAC Name

3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide

InChI

InChI=1S/C22H42N4O4S2/c1-19(2)13-15(21(5,6)25(19)29)17(27)23-9-11-31-32-12-10-24-18(28)16-14-20(3,4)26(30)22(16,7)8/h15-16,29-30H,9-14H2,1-8H3,(H,23,27)(H,24,28)/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,13D2,14D2,15D,16D,25+1,26+1

InChI Key

RGFRNIXTJVTCKD-LHKBWEKZSA-N

Isomeric SMILES

[2H]C1(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])C(=O)NCCSSCCNC(=O)C2(C(C([15N](C2(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)NCCSSCCNC(=O)C2CC(N(C2(C)C)O)(C)C)C

Origin of Product

United States

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